3-Oxospiro[3.4]octane-1-carboxylic acid
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Overview
Description
3-Oxospiro[3.4]octane-1-carboxylic acid is a spirocyclic compound characterized by a unique bicyclic structure where a single carbon atom is shared between two rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxospiro[3.4]octane-1-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable precursor with a reagent that induces cyclization, such as a strong acid or base under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalytic processes and continuous flow reactors to maintain consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Oxospiro[3.4]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of esters or amides.
Scientific Research Applications
3-Oxospiro[3.4]octane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 3-Oxospiro[3.4]octane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways and exert therapeutic effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Spiro[3.3]heptane-1-carboxylic acid
- Spiro[4.4]nonane-1-carboxylic acid
- Spiro[3.5]octane-1-carboxylic acid
Uniqueness
3-Oxospiro[3.4]octane-1-carboxylic acid is unique due to its specific ring size and the presence of an oxo group, which imparts distinct chemical reactivity and biological activity compared to other spirocyclic compounds .
Biological Activity
3-Oxospiro[3.4]octane-1-carboxylic acid is a spirocyclic compound characterized by its unique structural features, including a spirocyclic framework and functional groups such as a carboxylic acid and a ketone. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activities and applications.
The molecular formula of this compound is C9H12O3, with a molecular weight of approximately 168.19 g/mol. Its structure includes a spirocyclic arrangement that contributes to its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C9H12O3 |
Molecular Weight | 168.19 g/mol |
CAS Number | 2306276-22-0 |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
One significant area of study involves the compound's ability to inhibit specific enzymes, which is crucial for drug development. For instance, compounds with similar spirocyclic structures have been investigated for their inhibitory effects on glutamate racemase, an enzyme critical for bacterial cell wall biosynthesis. Such inhibition could lead to the development of new antibacterial agents targeting resistant strains of bacteria .
Pharmacological Potential
The pharmacological properties of this compound suggest it may serve as a lead compound in drug discovery. Its derivatives have been explored for their potential to exhibit anti-inflammatory and analgesic effects, making them candidates for treating conditions like arthritis . Additionally, the compound's unique structure allows for modifications that could enhance its bioactivity and selectivity towards specific biological targets.
Case Studies
Several studies have highlighted the biological activity of spirocyclic compounds similar to this compound:
- Antibacterial Activity : A study evaluated the inhibitory effects of various spirocyclic compounds on Helicobacter pylori glutamate racemase, revealing that certain derivatives exhibited significant inhibition, suggesting potential use in antibacterial therapies .
- Anti-inflammatory Effects : Research into related compounds indicated that modifications to the spirocyclic structure could enhance anti-inflammatory properties, providing insights into potential therapeutic applications in chronic inflammatory diseases .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The presence of both ketone and carboxylic acid functionalities suggests that it may participate in hydrogen bonding and other non-covalent interactions, influencing enzyme activity and cellular signaling pathways.
Properties
IUPAC Name |
3-oxospiro[3.4]octane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-7-5-6(8(11)12)9(7)3-1-2-4-9/h6H,1-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLXRUKYHJEAQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(CC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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